molecular formula C11H21NO4S B11750167 (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid CAS No. 1393524-22-5

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid

Cat. No.: B11750167
CAS No.: 1393524-22-5
M. Wt: 263.36 g/mol
InChI Key: BAEQTHFWJCXUCC-NSHDSACASA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the amino position, a methyl branch at C2, and a methylthio (-SCH₃) group at C4. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from undesired reactions under basic conditions. The methylthio moiety mimics methionine’s side chain, suggesting utility in peptide mimetics or enzyme inhibition studies.

Properties

CAS No.

1393524-22-5

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1

InChI Key

BAEQTHFWJCXUCC-NSHDSACASA-N

Isomeric SMILES

C[C@](CCSC)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Introduction of the Methylsulfanyl Group: The protected amino acid is then reacted with a methylsulfanyl reagent, such as methylthiol, under conditions that facilitate the formation of the desired product. This step may require the use of a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amino acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the development of novel amino acid derivatives.

    Biology: Studied for its potential role in protein engineering and the design of enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The methylsulfanyl group can also influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target: (2S)-2-[(Boc)amino]-2-methyl-4-(methylthio)butanoic acid Boc (C2), methyl (C2), -SCH₃ (C4) Butanoic C₁₁H₂₁NO₄S 263.35* Peptide synthesis; thioether reactivity
(2S)-2-Amino-4-[(Boc)amino]butanoic acid Boc (C4), -NH₂ (C2) Butanoic C₉H₁₇N₃O₄ 231.25 Dual amino functionality; intermediate
(2R,3S)-2-(Boc-amino)-3-methylpentanoic acid Boc (C2), methyl (C3) Pentanoic C₁₁H₂₁NO₄ 243.29 Extended chain; steric effects in synthesis
Methyl (S)-2-(Boc-amino)-4-iodobutanoate Boc (C2), -I (C4), methyl ester (C1) Butanoic C₁₀H₁₈INO₄ 343.16 Radiolabeling or cross-coupling precursor
(S)-2-(Boc-amino)-4-(4-fluorophenyl)butanoic acid Boc (C2), 4-fluorophenyl (C4) Butanoic C₁₅H₂₀FNO₄ 297.32 Aromatic interactions; drug discovery
N-Formyl-L-methionine Formyl (C2), -SCH₃ (C4) Butanoic C₆H₁₁NO₃S 177.22 Native methionine analog; metabolic studies
Boc-(2S,3RS)-α-amino-β-hydroxy-γ-methylpentanoic acid Boc (C2), hydroxy (C3), methyl (C4) Pentanoic C₁₁H₂₁NO₅ 259.29 Hydroxy group for hydrogen bonding; antibiotics

*Note: The target compound’s molecular weight is inferred from structural analogs (e.g., replacing 4-fluorophenyl in with -SCH₃).

Key Comparative Insights

Substituent Position and Reactivity :

  • The target compound’s C2 methyl and Boc groups differentiate it from linear analogs like , which lacks branching. This steric bulk may enhance resistance to enzymatic degradation in vivo .
  • The methylthio group at C4 offers distinct reactivity (e.g., oxidation to sulfoxides) compared to halogenated () or aromatic () substituents, enabling diverse functionalization .

Backbone Length: Pentanoic acid derivatives (e.g., ) exhibit extended conformational flexibility, whereas butanoic acid analogs (target, ) are more rigid, favoring specific binding conformations .

Protective Group Chemistry :

  • The Boc group in the target compound contrasts with the formyl group in . Boc provides acid-labile protection, enabling selective deprotection in multi-step syntheses, whereas formyl is less stable under basic conditions .

Solubility and Stability :

  • Aromatic substituents (e.g., ) reduce aqueous solubility compared to the target’s aliphatic methylthio group. However, the methylthio group’s hydrophobicity may necessitate solubilizing agents in biological assays .

Biological Activity

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid, commonly referred to as HMTBA (DL-2-hydroxy-(4-methylthio)butanoic acid), is a derivative of methionine and has garnered attention for its potential biological activities, particularly in the context of nutrition and health. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H18N2O5
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
  • CAS Number : 124842-28-0

HMTBA acts primarily as a precursor to methionine, influencing various metabolic pathways. Key mechanisms include:

  • Transsulfuration Pathway : HMTBA is preferentially diverted to produce antioxidant metabolites such as taurine and glutathione, which play crucial roles in cellular protection against oxidative stress .
  • Intestinal Barrier Function : Research indicates that HMTBA can enhance epithelial barrier function in intestinal models, reducing paracellular permeability under inflammatory conditions .

Antioxidant Effects

HMTBA has shown significant antioxidant activity. Studies demonstrate that it increases the production of taurine and reduces oxidative stress markers in Caco-2 cells exposed to inflammatory agents like TNF-α and hydrogen peroxide. This protective effect is attributed to enhanced glutathione levels and improved tight junction integrity .

Nutritional Impact in Livestock

Recent studies have evaluated the effects of HMTBA supplementation in poultry nutrition. The findings suggest that HMTBA can improve growth performance and enhance the quality of poultry products. For instance, a study demonstrated that dietary inclusion of HMTBA led to better body weight gain and improved body condition scores compared to control groups .

Case Studies

  • Intestinal Health Study :
    • Objective : To assess the protective effects of HMTBA on intestinal epithelial cells.
    • Methodology : Caco-2 cell line was treated with HMTBA and exposed to TNF-α.
    • Results : The treatment significantly reduced permeability and increased tight junction protein expression, indicating enhanced barrier function .
  • Poultry Nutrition Study :
    • Objective : To evaluate the impact of HMTBA on growth performance in broilers.
    • Results : The study found that birds receiving HMTBA showed an increase in average daily gain (ADG) and improved feed conversion ratios (FCR) compared to controls, highlighting its potential as a feed additive .

Data Table

ParameterControl GroupHMTBA Groupp-value
Average Daily Gain (g)7457530.21
Feed Conversion Ratio3.273.08<0.01
Body Condition Score (D42)3.233.360.12

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